molecular formula C41H44Cl2N4O6 B1682268 Watanidipine dihydrochloride CAS No. 133743-71-2

Watanidipine dihydrochloride

Cat. No. B1682268
M. Wt: 759.7 g/mol
InChI Key: MVMIPBPFTZGTBS-UHFFFAOYSA-N
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Description

Watanidipine dihydrochloride is a novel dihydropyridine (DHP)-type calcium channel blocker with slow-onset pharmacological actions . It is a potent and long-lasting antihypertensive agent . Watanidipine has a selective vasodilating activity on vertebral arteries and has potential for the treatment of hypertension with cerebral insufficiencies .


Molecular Structure Analysis

The molecular weight of Watanidipine dihydrochloride is 759.73 . Its chemical formula is C41H44Cl2N4O6 .

Safety And Hazards

In a study with 152 patients with essential hypertension, 19 (7.9%) patients reported adverse events after oral once-daily Watanidipine 2-8 mg/day. These included constipation, headache, heartburn, palpitations, facial hot flushes, chest discomfort, lightheadedness, and laboratory abnormalities .

Future Directions

Watanidipine has potential for the treatment of hypertension with cerebral insufficiencies . It also reduced plasma triglycerides and increased HDL cholesterol levels in vivo, suggesting potential for the treatment of patients with hypertension and hypertriglyceridaemia . Preclinical investigation of Watanidipine as an antiatherosclerotic agent is underway in Japan .

properties

IUPAC Name

5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H42N4O6.2ClH/c1-28-36(40(46)50-3)38(33-15-10-16-35(27-33)45(48)49)37(29(2)42-28)41(47)51-26-21-30-17-19-34(20-18-30)43-22-24-44(25-23-43)39(31-11-6-4-7-12-31)32-13-8-5-9-14-32;;/h4-20,27,38-39,42H,21-26H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMIPBPFTZGTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H44Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021443
Record name Watanidipine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

759.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Watanidipine dihydrochloride

CAS RN

133743-71-2
Record name Watanidipine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133743712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Watanidipine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VATANIDIPINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446I981RBG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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